![molecular formula C19H18N2O5 B13077908 3-[3-(2,4-Dimethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-propionic acid](/img/structure/B13077908.png)
3-[3-(2,4-Dimethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid is an organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its complex structure, which includes a quinazolinone core and a propanoic acid side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid typically involves multiple steps. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with anthranilic acid to form the quinazolinone core. This intermediate is then subjected to further reactions to introduce the propanoic acid side chain. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to enhance efficiency, reduce costs, and ensure consistent quality. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the propanoic acid side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-[3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: This compound shares a similar phenylpropanoic acid structure but lacks the quinazolinone core.
3,4-Dimethoxyhydrocinnamic acid: Another related compound with a similar phenylpropanoic acid structure.
3-(2,4-Dimethoxyphenyl)propionic acid: Similar in structure but with different functional groups and properties.
Uniqueness
3-[3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid is unique due to its quinazolinone core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H18N2O5 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
3-[3-(2,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]propanoic acid |
InChI |
InChI=1S/C19H18N2O5/c1-25-12-7-8-15(16(11-12)26-2)21-17(9-10-18(22)23)20-14-6-4-3-5-13(14)19(21)24/h3-8,11H,9-10H2,1-2H3,(H,22,23) |
Clave InChI |
ULLHDUFPHRLHAK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


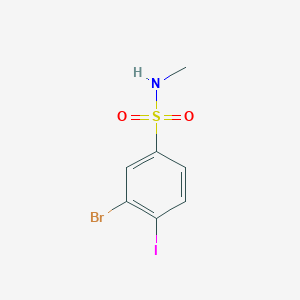
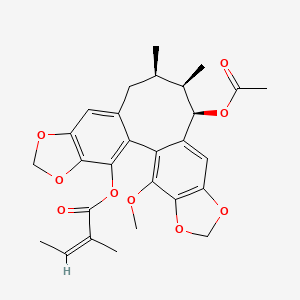
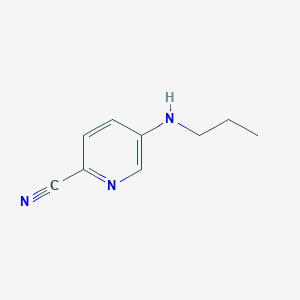
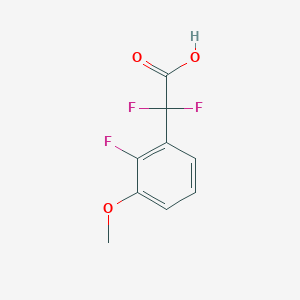
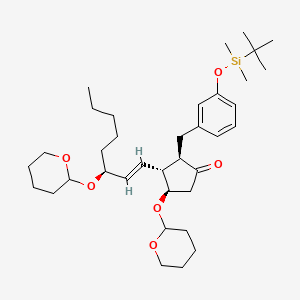
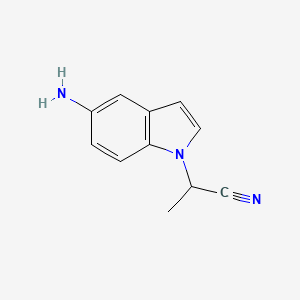
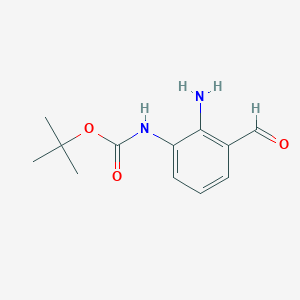

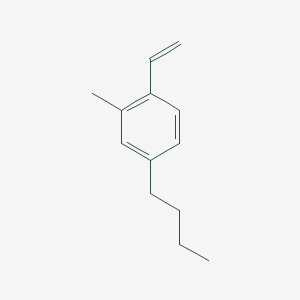
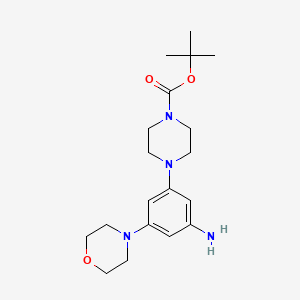
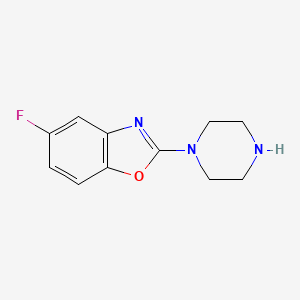

![N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B13077910.png)

